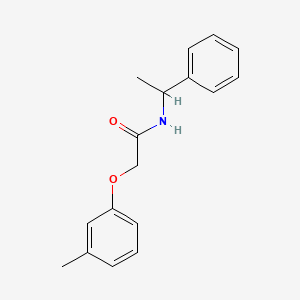
N-(cyclohexylmethyl)-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-iodobenzamide, also known as CMIB, is a chemical compound that has been used in scientific research for its potential therapeutic applications. CMIB belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-2-iodobenzamide involves the inhibition of specific enzymes and proteins that are involved in various disease pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclohexylmethyl)-2-iodobenzamide in lab experiments is its high potency and specificity towards its target enzymes and proteins. However, one of the limitations is its potential toxicity, which needs to be carefully monitored during experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(cyclohexylmethyl)-2-iodobenzamide. One potential direction is the development of novel this compound derivatives with improved pharmacological properties. Another direction is the exploration of this compound as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its potent anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with cyclohexylmethylamine in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been explored for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXSFOBLWHWQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)

![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)

![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
